5'-(p-Nitrophenyl)thioadenosine
Description
Structure
3D Structure
Properties
CAS No. |
71732-41-7 |
|---|---|
Molecular Formula |
C16H16N6O5S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[(4-nitrophenyl)sulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H16N6O5S/c17-14-11-15(19-6-18-14)21(7-20-11)16-13(24)12(23)10(27-16)5-28-9-3-1-8(2-4-9)22(25)26/h1-4,6-7,10,12-13,16,23-24H,5H2,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
FBKPPTASIYMHFC-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origin of Product |
United States |
Enzymatic Target Identification and Inhibition Kinetics of 5 P Nitrophenyl Thioadenosine
Potent Inhibition of 5'-Methylthioadenosine/S-Adenosylhomocysteine Nucleosidase (MTAP) by 5'-(p-Nitrophenyl)thioadenosine
Determination of Inhibitory Constants (K_i) and Comparative Potency
Research has focused on developing potent inhibitors of MTAP. While specific Ki values for this compound were not found in the provided search results, related compounds offer insight into the potency of this class of inhibitors. For instance, transition state analogue inhibitors have been synthesized that exhibit extremely tight binding to human MTAP. nih.gov One such analogue, p-Cl-phenylthio-DADMe-immucillin-A, demonstrates a dissociation constant of 10 pM, highlighting the potential for potent inhibition with phenylthio-containing compounds. nih.gov The substitution of the 5'-methylthio group with a 5'-phenylthio group in one instance resulted in an equilibrium binding constant of 1.0 nM. nih.gov These findings suggest that modifications to the phenylthio moiety can significantly impact inhibitory potency.
Table 1: Inhibitory Constants of Selected MTAP Inhibitors
| Inhibitor | Dissociation Constant (K_d) |
| p-Cl-phenylthio-DADMe-immucillin-A | 10 pM nih.gov |
| Methylthio-DADMe-immucillin-A | 86 pM nih.gov |
| 5'-phenylthio-DADMe-immucillin-A | 172 pM nih.gov |
| Methylthio-immucillin-A | 1.0 nM nih.gov |
This table showcases the high affinity of various transition state analogue inhibitors for MTAP.
Mechanistic Characterization of MTAP Inhibition (e.g., competitive, non-competitive, irreversible)
The mechanism of inhibition for many potent MTAP inhibitors, particularly transition state analogues, is often slow-onset, tight-binding inhibition. nih.gov These inhibitors are designed to mimic the transition state of the enzymatic reaction, binding with high affinity to the enzyme's active site. nih.gov For example, Methylthio-DADMe-immucillin-A is a slow-onset inhibitor. nih.gov The binding of these analogues is often so strong that they are considered essentially irreversible for practical purposes. The provided search results did not explicitly detail the mechanistic characterization of this compound itself, but based on its structural similarity to other potent phenylthio-containing inhibitors, a competitive or slow-binding competitive mechanism is plausible.
Analysis of Substrate Specificity and Active Site Interactions of MTAP with this compound
The active site of human MTAP contains a flexible hydrophobic pocket that accommodates the 5'-substituent of the adenosine (B11128) analogue. nih.gov The enzyme has a broad substrate specificity, with a preference for 6-aminopurine nucleosides. uniprot.org The interaction of the inhibitor with the active site is critical for its potency. For instance, the X-ray crystal structure of human MTAP with a bound inhibitor, MT-Imm-A, reveals that the 5'-methylthio group resides in this hydrophobic pocket. nih.gov Increasing the hydrophobic volume at this position, such as with a 5'-phenylthio group, can influence the binding affinity. nih.gov The interaction is further stabilized by the formation of an ion pair between the inhibitor and a phosphate (B84403) anion in the active site, mimicking the transition state. nih.gov
Structural Biology Approaches to Elucidate this compound-MTAP Interactions
Prospects for Enzyme-Inhibitor Complex Crystallography
The successful crystallization of human MTAP in complex with transition state analogue inhibitors like MT-immucillin-A demonstrates the feasibility of using X-ray crystallography to study enzyme-inhibitor interactions at an atomic level. nih.gov Obtaining a crystal structure of the this compound-MTAP complex would provide invaluable, high-resolution information about the precise binding orientation of the inhibitor within the active site. This would allow for a detailed analysis of the hydrogen bonds, hydrophobic interactions, and other forces that contribute to the inhibitor's potency and specificity. Such structural insights are crucial for structure-based drug design efforts aimed at developing next-generation MTAP inhibitors.
Interactions of 5 P Nitrophenyl Thioadenosine with Purine Metabolism and Nucleoside Transport Systems
Impact on the S-Adenosylmethionine (SAM) Cycle and Polyamine Biosynthesis Pathways
The SAM cycle is a central metabolic pathway that provides methyl groups for numerous transmethylation reactions and is the source of aminopropyl groups for polyamine biosynthesis. The enzyme 5'-methylthioadenosine phosphorylase (MTAP) plays a critical role in this cycle by salvaging methionine from 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis.
5'-(p-Nitrophenyl)thioadenosine is recognized as an inhibitor of MTAP. The primary function of MTAP is to cleave MTA into adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1-P). ijbs.com This reaction is a crucial step in the methionine salvage pathway, which regenerates methionine and salvages the adenine portion of MTA. nih.gov Inhibition of MTAP by compounds like p-NPTA disrupts this cycle.
In cells where MTAP is inhibited or absent (as is common in certain cancers due to gene deletion), MTA accumulates. researchgate.netprobiologists.com This accumulation has significant downstream effects. MTA itself is a potent product inhibitor of several enzymes, most notably protein arginine methyltransferase 5 (PRMT5). researchgate.netprobiologists.com The inhibition of PRMT5 activity in MTAP-deficient cells makes them more susceptible to inhibitors of methionine adenosyltransferase 2α (MAT2A), the enzyme responsible for synthesizing SAM from methionine and ATP. probiologists.comnih.gov By blocking MTAP, p-NPTA can thus indirectly regulate the flux of the SAM cycle and sensitize cells to other metabolic inhibitors.
Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential polycations involved in cell growth, proliferation, and differentiation. weizmann.ac.il Their synthesis is intricately linked to the SAM cycle. SAM is decarboxylated to form S-adenosylmethioninamine (dcSAM), which then serves as the aminopropyl group donor for the synthesis of spermidine and spermine from putrescine. ijbs.comweizmann.ac.il This process generates MTA as a byproduct. ijbs.com
Influence on Broader Purine (B94841) Salvage and Catabolic Pathways
Cells utilize two main pathways for purine nucleotide synthesis: the de novo pathway, which builds purines from simpler precursors, and the salvage pathway, which recycles pre-formed purine bases and nucleosides. biorxiv.orgmdpi.com These pathways are tightly regulated to maintain a balanced pool of purine nucleotides.
The purine salvage pathway involves several key enzymes that can be influenced by adenosine (B11128) analogs. While direct inhibition data for p-NPTA on all these enzymes is not extensively detailed in the provided context, its nature as a thioadenosine analog suggests potential interactions.
Adenosine Kinase (AK): This enzyme salvages adenosine by phosphorylating it to adenosine monophosphate (AMP).
Adenosine Deaminase (ADA): Converts adenosine to inosine (B1671953), channeling it towards catabolism or salvage via hypoxanthine. mdpi.com
Purine Nucleoside Phosphorylase (PNP): This enzyme cleaves inosine and guanosine (B1672433) to their respective bases (hypoxanthine and guanine) and ribose-1-phosphate. mdpi.com
5'-Nucleotidases: These enzymes dephosphorylate nucleotides to their corresponding nucleosides. mdpi.com
The inhibition of MTAP by p-NPTA affects the availability of adenine for the salvage pathway, as MTA cleavage is a source of free adenine. nih.gov This can alter the substrate flow and balance between the different branches of purine metabolism. The regulation of these enzymes is crucial, as evidenced by the observation that the key enzyme of the salvage pathway, hypoxanthine-guanine-phosphoribosyltransferase, can be inhibited by NADH, linking purine salvage to the cell's redox state. nih.gov
There is a well-established reciprocal regulation between the de novo and salvage pathways for purine synthesis. biorxiv.org When the salvage pathway is active, it typically suppresses the energy-intensive de novo pathway to prevent excessive purine production. biorxiv.org This feedback inhibition is often mediated by the end-products of the salvage pathway, such as AMP and GMP. biorxiv.org
Modulation of Nucleoside Transport by Thioadenosine Analogs
The uptake of nucleosides and their analogs into cells is mediated by specific nucleoside transporter (NT) proteins, which are essential for the salvage pathway and for the efficacy of many nucleoside-based drugs. researchgate.netfrontiersin.org There are two main families of these transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). frontiersin.orggrantome.com
Thioadenosine analogs are known to interact with these transport systems. A prominent example is S-(p-nitrobenzyl)-6-thioinosine (NBMPR), a potent and specific inhibitor of the equilibrative sensitive (es) transporter, now known as ENT1. researchgate.netnih.gov This transporter is responsible for the uptake of a broad range of purine and pyrimidine (B1678525) nucleosides. frontiersin.org
The modulation of these transporters is a complex process. For example, the expression of the es transporter can increase in response to drugs that inhibit the de novo synthesis of DNA precursors, suggesting a regulatory mechanism linked to the intracellular supply of deoxynucleotides. nih.gov Furthermore, the activity of these transporters can be modulated by intracellular signaling pathways, such as those involving protein kinase A and protein kinase C. nih.gov
While direct studies on this compound's specific interaction with all transporter subtypes are not fully detailed, its structural similarity to other thioadenosine analogs suggests it likely influences nucleoside transport. The ability of such analogs to inhibit transporters like ENT1 can affect the cellular uptake of physiological nucleosides and nucleoside-based chemotherapeutic agents, thereby modulating their metabolic effects and therapeutic outcomes. researchgate.netfrontiersin.org
Table of Research Findings on Metabolic Interactions
| Interaction Point | Effect of this compound or Related Analogs | Key Consequence | References |
| MTAP Enzyme Activity | Inhibition | Accumulation of MTA | researchgate.net, probiologists.com, ijbs.com |
| SAM Cycle | Disruption of methionine salvage | Indirect regulation of methylation reactions | nih.gov |
| Polyamine Biosynthesis | Alteration of MTA levels, a byproduct of polyamine synthesis | Potential feedback on polyamine pool dynamics | ijbs.com |
| Purine Salvage | Inhibition of adenine recycling from MTA | Altered substrate flow for purine synthesis | nih.gov |
| De Novo Purine Synthesis | Indirect modulation via changes in salvage pathway flux | Altered balance between de novo and salvage pathways | biorxiv.org, nih.gov |
| Nucleoside Transport (ENT1) | Inhibition by related thioadenosine analogs (e.g., NBMPR) | Reduced uptake of nucleosides | researchgate.net, nih.gov |
Investigation of Equilibrative Nucleoside Transporter (ENT) and Concentrative Nucleoside Transporter (CNT) Modulation by Related Analogs
The study of nucleoside transporters often employs specific inhibitors and probes to characterize their function. Analogs of this compound have been developed for this purpose, primarily targeting the equilibrative nucleoside transporters. The human equilibrative nucleoside transporter 1 (hENT1) is particularly sensitive to inhibition by derivatives of N6-(4-nitrobenzyl)adenosine. science.gov
One such analog is 5'-S-(2-Aminoethyl)-N6-(4-nitrobenzyl)-5'-thioadenosine (SAENTA). researchgate.net To enhance its utility as a research tool, SAENTA has been conjugated with fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC). science.govresearchgate.net These fluorescent probes bind with high affinity (in the nanomolar range) specifically to hENT1. researchgate.net This specificity has been demonstrated in various systems, including recombinant hENT1 produced in yeast and native hENT1 in human cancer cell lines. researchgate.net The development of these analogs provides powerful tools for analyzing the presence and activity of specific transporters on the cell surface. researchgate.net
While much of the focus has been on ENTs, it is important to note the distinct roles and distribution of CNTs. The three main human CNTs (hCNT1, hCNT2, and hCNT3) exhibit different substrate specificities and tissue distributions. aacrjournals.orgwikipedia.org For instance, hCNT1 is selective for pyrimidine nucleosides, hCNT2 for purine nucleosides, and hCNT3 has a broad selectivity for both. aacrjournals.orgwikipedia.org In contrast to the widespread distribution of ENTs, CNTs are often found in specialized tissues like epithelial cells. researchgate.net The modulation of these transporters is crucial for processes like the intestinal absorption of nucleosides and the activation of nucleoside analog drugs. researchgate.netsolvobiotech.com
Insights from Studies with p-Nitrobenzylthioinosine (NBMPR) as a Reference Nucleoside Transport Inhibitor
p-Nitrobenzylthioinosine, also known as nitrobenzylthioinosine or NBMPR, is a cornerstone compound in nucleoside transport research. nih.gov It is a potent and high-affinity inhibitor of ENT1, binding reversibly to inhibitory sites on the transporter. nih.gov This high affinity, with dissociation constants (Kd) in the nanomolar range (0.1–1.2 nM), makes it an excellent tool for differentiating between ENT isoforms. nih.gov
The sensitivity to NBMPR is a key characteristic used to classify ENTs. Transport processes mediated by ENT1 are highly sensitive to nanomolar concentrations of NBMPR (termed es-type for equilibrative, sensitive), whereas transport via ENT2 is largely insensitive (ei-type for equilibrative, insensitive), requiring micromolar concentrations for inhibition. researchgate.netpsu.edu This differential sensitivity allows researchers to dissect the relative contributions of ENT1 and ENT2 to nucleoside flux in various cell types. For example, studies on human erythrocytes demonstrated that ribavirin (B1680618) uptake is mediated by a saturable mechanism that is strongly inhibited by nanomolar concentrations of NBMPR, indicating the involvement of the ENT1 (es) transporter. pharmgkb.org
NBMPR binding assays are a standard method for quantifying the number of ENT1 transporters on a cell membrane. tandfonline.com The compound's interaction with the transporter is competitive with nucleoside permeants like adenosine and uridine, although the transporter's affinity for NBMPR is significantly higher than for its natural substrates. nih.govpharmgkb.org Studies have shown that NBMPR binds to or near the outward-facing permeant-binding site of the transporter. psu.edu The pyrimidine homolog of NBMPR, nitrobenzylthiouridine, displays a much lower affinity for these binding sites, highlighting the structural specificity of the interaction. nih.gov
Analysis of Cell-Surface Transporter Levels and Functional Implications for Nucleoside Homeostasis
The number of nucleoside transporters on the cell surface is a critical determinant of a cell's capacity to take up and release nucleosides, thereby maintaining nucleoside homeostasis. frontiersin.orgfrontiersin.org This balance is vital for numerous cellular processes, from DNA and RNA synthesis to cell signaling via purinergic receptors. frontiersin.orgnih.gov Alterations in the expression or function of these transporters can have significant physiological consequences. frontiersin.org
Several methods are employed to analyze cell-surface transporter levels. Cell-surface biotinylation followed by Western blot analysis can provide semi-quantitative data on the amount of a transporter protein present at the plasma membrane. scispace.com Fluorescently-labeled probes, such as the FITC-conjugates of SAENTA, allow for the quantification of transporter binding sites using techniques like flow cytometry. researchgate.net These methods have revealed that the localization of transporters to the plasma membrane is a regulated process. For example, activation of protein kinase C (PKC) has been shown to increase the plasma membrane localization of hENT1. scispace.comahajournals.org
The functional implications of transporter levels are profound. The tight regulation of intracellular nucleotide pools is essential for the proper function of hematopoietic stem cells (HSCs), which rely on transporters like ENT1 for nucleoside uptake. nih.govresearchgate.net Deficiency of ENT1 in humans and mice leads to abnormal erythropoiesis, characterized by macrocytosis and anemia, highlighting the transporter's critical role in red blood cell development. ashpublications.org Furthermore, by controlling the extracellular concentration of adenosine, ENTs modulate signaling through adenosine receptors, which influences a vast array of physiological functions, including cardiovascular activity and neurotransmission. core.ac.uktandfonline.com Impaired ENT1 expression can alter astrocyte function and has been linked to cardioprotection due to the resulting elevation of circulating adenosine levels. frontiersin.org Thus, the analysis of cell-surface transporter levels provides crucial insights into the regulation of cellular metabolism and signaling. nih.gov
Advanced Methodologies and Emerging Research Frontiers for 5 P Nitrophenyl Thioadenosine
High-Throughput Screening and Rational Design Principles for Next-Generation MTAP Inhibitors
High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, enabling the rapid assessment of large chemical libraries to identify compounds with activity against a specific biological target. assay.works In the context of developing novel inhibitors for methylthioadenosine phosphorylase (MTAP), an enzyme critically involved in purine (B94841) metabolism and a target in certain cancers, HTS campaigns are designed to pinpoint molecules that can modulate its activity. nih.govnih.gov These screens can be target-based, directly measuring the inhibition of purified MTAP, or cell-based, assessing the downstream consequences of MTAP inhibition in a cellular context. accscience.com
Rational drug design, on the other hand, leverages structural and mechanistic information about the target enzyme to create inhibitors with improved potency and selectivity. nih.govresearchgate.net For MTAP, the design of next-generation inhibitors often revolves around creating analogs of its natural substrate, 5'-deoxy-5'-methylthioadenosine (MTA). nih.gov The strategy involves modifying the MTA scaffold to enhance binding affinity and exploit unique features of the enzyme's active site. A key approach has been the development of MTA-cooperative inhibitors, which selectively bind to the PRMT5•MTA complex, a target in MTAP-deleted cancers. nih.govnih.gov
While direct HTS data for 5'-(p-Nitrophenyl)thioadenosine is not prevalent in public literature, its structural similarity to adenosine (B11128) makes it a candidate for inclusion in such screening libraries. The p-nitrophenyl group offers a modifiable scaffold for creating a focused library of derivatives to probe the active site of enzymes like MTAP.
Table 1: Hypothetical High-Throughput Screening Cascade for MTAP Inhibitors
| Screening Stage | Assay Type | Purpose | Example Metric |
| Primary Screen | Biochemical (e.g., colorimetric) | Identify initial hits from a large compound library that inhibit MTAP activity. | >50% inhibition at 10 µM |
| Secondary Screen | Orthogonal Biochemical (e.g., fluorescence-based) | Confirm activity and eliminate false positives from the primary screen. | IC50 determination |
| Tertiary Screen | Cell-based (MTAP-deficient vs. wild-type cells) | Assess cellular potency and selectivity. | Differential viability (GI50) |
| Lead Optimization | Structure-Activity Relationship (SAR) studies | Synthesize and test analogs to improve potency, selectivity, and drug-like properties. | Improved IC50 and pharmacokinetic parameters |
Application of Biophysical Techniques in Quantifying Binding Kinetics and Thermodynamics
Understanding the precise manner in which a ligand binds to its target protein is fundamental for drug development. Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful tools for quantifying the binding kinetics and thermodynamics of these interactions. nih.govnih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. muni.cz This allows for the determination of the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. ceitec.czresearchgate.net The entropy of binding (ΔS) can then be calculated, providing a complete thermodynamic profile of the interaction. muni.cz This information is crucial for understanding the forces driving the binding event, such as hydrogen bonds, van der Waals interactions, and hydrophobic effects. researchgate.net
Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors binding events in real-time. benthamopenarchives.combiologymedjournal.com By immobilizing one binding partner (e.g., the enzyme) on a sensor chip and flowing the other (e.g., the inhibitor) over the surface, SPR can determine the association rate constant (ka) and the dissociation rate constant (kd). nih.gov The equilibrium dissociation constant (KD) can then be calculated from the ratio of these rates (kd/ka). nih.gov This kinetic information provides insights into how quickly a compound binds to its target and how long it remains bound, which are critical parameters for drug efficacy. uu.nl
For this compound, these techniques could be employed to meticulously characterize its interaction with a target enzyme. For instance, ITC could reveal the thermodynamic drivers of its binding, while SPR could elucidate the kinetics of the interaction, providing a comprehensive understanding of its binding mechanism.
Table 2: Hypothetical Biophysical Data for this compound Binding to a Target Enzyme
| Technique | Parameter | Hypothetical Value | Interpretation |
| ITC | KD | 5 µM | Moderate binding affinity |
| ΔH | -8 kcal/mol | Enthalpically driven interaction, suggesting significant hydrogen bonding and/or van der Waals contacts | |
| TΔS | -2 kcal/mol | Unfavorable entropy, possibly due to conformational restriction upon binding | |
| n | 1.1 | Approximately 1:1 binding stoichiometry | |
| SPR | ka | 2 x 104 M-1s-1 | Moderate association rate |
| kd | 1 x 10-1 s-1 | Relatively fast dissociation rate |
Development of Novel Biosensors and Imaging Probes for Live-Cell Analysis of Nucleoside Metabolic Pathways
The ability to visualize and quantify metabolic processes within living cells is a significant challenge in cell biology. Genetically encoded biosensors and synthetic imaging probes are emerging as powerful tools to address this need. nih.govillinois.edu These tools can provide real-time information about the concentration and flux of metabolites, offering a dynamic view of cellular metabolism. mdpi.com
Fluorescent biosensors can be designed to report on the activity of specific enzymes or the concentration of particular metabolites. nih.govresearchgate.net For instance, Förster Resonance Energy Transfer (FRET)-based biosensors can be engineered to change their fluorescence upon binding to a target molecule, allowing for the ratiometric imaging of its concentration. nih.gov
Another approach involves the development of fluorescently labeled analogs of natural metabolites. researchgate.net These probes can be used to track the activity of transporters and enzymes involved in specific metabolic pathways. For example, fluorescent derivatives of nucleosides have been synthesized to study the function of nucleoside transporters. researchgate.netuga.edu
Following this principle, this compound could serve as a scaffold for the development of novel imaging probes. By attaching a fluorophore to the p-nitrophenyl group or another suitable position, it may be possible to create a probe to visualize its uptake and metabolism in live cells, thereby providing insights into nucleoside metabolic pathways.
Computational Modeling and Molecular Dynamics Simulations of this compound-Enzyme Interactions and Conformational Landscapes
Computational modeling and molecular dynamics (MD) simulations have become indispensable tools in modern drug discovery and mechanistic enzymology. nih.govdiva-portal.org These methods provide atomic-level insights into how a ligand interacts with its protein target and can predict the binding affinity and conformational changes associated with this interaction. plos.org
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For this compound, docking studies could be used to predict its binding mode within the active site of an enzyme like MTAP.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. researchgate.netosti.gov By simulating the movements of all atoms in the system, MD can reveal the conformational landscape of the complex and identify important dynamic features that are not apparent from static structures. diva-portal.org These simulations can be used to calculate binding free energies, providing a theoretical estimate of the ligand's affinity. plos.org
The application of these computational methods to this compound could guide the rational design of more potent and selective inhibitors by identifying key residues for interaction and suggesting modifications to the ligand that would enhance binding.
Future Perspectives in Understanding Purine Homeostasis and Enzymatic Regulation through Thioadenosine Analogs
Purine homeostasis is essential for normal cell function, and its dysregulation is implicated in various diseases. researchgate.netnih.gov Thioadenosine analogs, including this compound, represent a class of molecules with significant potential as chemical probes to dissect the complexities of purine metabolism and its regulation.
The study of such analogs can provide valuable information on the substrate specificity and catalytic mechanisms of enzymes involved in the purine salvage pathway. uniprot.orgohsu.edu For example, by systematically modifying the structure of thioadenosine, researchers can map the active sites of enzymes like MTA phosphorylase and S-adenosylhomocysteine hydrolase.
Furthermore, thioadenosine analogs that exhibit selective inhibition of specific enzymes can be used to study the physiological roles of these enzymes in different cellular contexts. This can help to validate them as therapeutic targets and provide a basis for the development of new drugs. nih.gov The future of this research area lies in the integration of synthetic chemistry, enzymology, cell biology, and computational modeling to design and utilize novel thioadenosine analogs to unravel the intricate network of purine metabolism and its role in health and disease.
Q & A
Q. What methodological approaches are recommended for synthesizing 5'-(p-Nitrophenyl)thioadenosine with high purity?
Answer:
- Stepwise Synthesis : Begin with adenosine as the core structure, followed by regioselective substitution at the 5'-position using p-nitrophenylthiol derivatives. Monitor reaction progress via thin-layer chromatography (TLC) to optimize reaction time and temperature.
- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the product. Validate purity using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .
- Quality Control : Compare melting points and spectroscopic data with literature values to confirm structural integrity.
Q. How should researchers characterize the structural and electronic properties of this compound?
Answer:
- Spectroscopic Analysis : Use - and -NMR to confirm the substitution pattern and electronic environment. Infrared (IR) spectroscopy can identify key functional groups (e.g., nitro and thioether moieties).
- Mass Spectrometry : HRMS or MALDI-TOF provides molecular weight confirmation. For fragmentation patterns, electron ionization (EI-MS) can elucidate structural stability .
- Computational Modeling : Perform density functional theory (DFT) calculations to predict electronic properties (e.g., charge distribution, frontier molecular orbitals) using software like Gaussian or COMSOL Multiphysics .
Q. What biochemical assays are suitable for studying the enzyme inhibition potential of this compound?
Answer:
- Kinetic Assays : Use spectrophotometric methods to monitor enzyme activity (e.g., NADH oxidation or p-nitrophenol release). For example, in phosphatase assays, measure absorbance at 405 nm to track p-nitrophenyl cleavage .
- Dose-Response Curves : Apply the compound at varying concentrations (1 nM–100 µM) to determine IC values. Include positive controls (e.g., adenosine analogs) and negative controls (solvent-only) to validate specificity.
- Data Normalization : Express results as percentage inhibition relative to controls and use nonlinear regression for curve fitting .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
Answer:
- Meta-Analysis : Systematically review experimental conditions (e.g., buffer pH, enzyme isoforms, incubation time) that may influence activity. Use statistical tools like ANOVA to identify confounding variables .
- Replication Studies : Reproduce conflicting experiments under standardized conditions. For example, if discrepancies arise in IC values, verify enzyme source purity and assay temperature uniformity .
- Cross-Validation : Combine biochemical data with computational docking (e.g., AutoDock Vina) to assess binding affinity consistency across different enzyme conformations .
Q. What experimental designs are optimal for studying the structure-activity relationship (SAR) of this compound derivatives?
Answer:
- Factorial Design : Vary substituents (e.g., nitro group position, thioether linkage) while keeping the adenosine core constant. Use a 2 factorial design to evaluate synergistic effects of structural modifications .
- Activity Cliffs : Identify derivatives with abrupt changes in potency using molecular similarity indices (e.g., Tanimoto coefficients) and correlate with steric/electronic parameters from DFT calculations .
- Data Integration : Combine SAR data with molecular dynamics (MD) simulations to map dynamic interactions (e.g., hydrogen bonding, hydrophobic contacts) in enzyme binding pockets .
Q. How can researchers address challenges in quantifying this compound in complex biological matrices?
Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates. Optimize recovery rates via pH adjustment (e.g., acidic conditions for protonation) .
- Detection Methods : Develop a UPLC-MS/MS protocol with multiple reaction monitoring (MRM) for high sensitivity. Validate linearity (1–1000 ng/mL) and limit of detection (LOD < 0.1 ng/mL) using isotope-labeled internal standards .
- Matrix Effects : Assess ion suppression/enhancement by comparing spiked samples with solvent standards. Apply post-column infusion to identify interference peaks .
Methodological Frameworks
- Theoretical Anchoring : Link research to adenosine receptor theory or nitroaromatic compound reactivity frameworks to guide hypothesis formulation .
- Ontological Alignment : Define whether the compound’s activity is mechanistic (e.g., competitive inhibition) or emergent (e.g., allosteric modulation) to shape experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
